molecular formula C6H5IN2O2 B2514682 2-Iodo-3-nitroaniline CAS No. 261527-85-9

2-Iodo-3-nitroaniline

Cat. No.: B2514682
CAS No.: 261527-85-9
M. Wt: 264.022
InChI Key: MNCRWCXZMAPTQW-UHFFFAOYSA-N
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Description

2-Iodo-3-nitroaniline is an aromatic compound that features both an iodine atom and a nitro group attached to an aniline ring

Mechanism of Action

Nitro Compounds

Nitro compounds are a significant class of organic molecules where a nitrogen atom is bonded to an oxygen atom by a single bond and to another oxygen atom by a double bond (−NO2). The nitro group is a powerful electron-withdrawing group, making the carbon atom to which it is bonded highly susceptible to nucleophilic attack. Nitro compounds are often used in the synthesis of amines .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-nitroaniline typically involves a multi-step process starting from aniline. The general steps include nitration followed by iodination:

    Nitration: Aniline is first nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to avoid over-nitration.

    Iodination: The 3-nitroaniline is then iodinated using N-iodosuccinimide (NIS) in the presence of acetic acid as a catalyst.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity while minimizing the use of hazardous reagents.

Chemical Reactions Analysis

Types of Reactions: 2-Iodo-3-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The iodine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Reducing Agents: Tin(II) chloride, iron powder, or catalytic hydrogenation.

    Substitution Reagents: Sodium nitrite, copper(I) cyanide, or other nucleophiles.

Major Products:

    Reduction: 2-Amino-3-iodoaniline.

    Substitution: 2-Iodo-4-nitrobenzonitrile.

Scientific Research Applications

2-Iodo-3-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

    2-Nitroaniline: Similar structure but lacks the iodine atom.

    3-Nitroaniline: Similar structure but the nitro group is in a different position.

    4-Iodoaniline: Similar structure but lacks the nitro group.

Properties

IUPAC Name

2-iodo-3-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-6-4(8)2-1-3-5(6)9(10)11/h1-3H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNCRWCXZMAPTQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])I)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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